molecular formula C9H11N5 B15096997 N-o-tolyl-1H-[1,2,4]triazole-3,5-diamine

N-o-tolyl-1H-[1,2,4]triazole-3,5-diamine

Cat. No.: B15096997
M. Wt: 189.22 g/mol
InChI Key: FTRDKGKGWGEUCP-UHFFFAOYSA-N
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Description

N-o-tolyl-1H-[1,2,4]triazole-3,5-diamine is an organic compound belonging to the triazole family. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of a tolyl group (a methyl-substituted phenyl group) attached to the triazole ring. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-o-tolyl-1H-[1,2,4]triazole-3,5-diamine typically involves the cyclization of appropriate precursors. One common method is the reaction of o-tolyl hydrazine with formamide under acidic conditions, leading to the formation of the triazole ring . Another approach involves the use of aryl diazonium salts and hydrazones as nitrogen sources, followed by cyclization .

Industrial Production Methods

Industrial production of triazoles, including this compound, often employs catalytic processes to enhance yield and selectivity. Copper-catalyzed cross-coupling reactions are frequently used due to their efficiency and cost-effectiveness . These methods allow for large-scale production with high purity.

Chemical Reactions Analysis

Types of Reactions

N-o-tolyl-1H-[1,2,4]triazole-3,5-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield triazole oxides, while substitution reactions can produce a variety of functionalized triazoles .

Mechanism of Action

The mechanism of action of N-o-tolyl-1H-[1,2,4]triazole-3,5-diamine involves its interaction with specific molecular targets. In biological systems, it inhibits DNA synthesis by binding to DNA and interfering with its replication . This action is particularly useful in cancer treatment, where the compound can prevent the proliferation of cancer cells. The triazole ring’s ability to form non-covalent interactions with enzymes and receptors is crucial for its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-o-tolyl-1H-[1,2,4]triazole-3,5-diamine is unique due to the presence of the tolyl group, which enhances its lipophilicity and allows for better interaction with hydrophobic targets. This structural feature distinguishes it from other triazole derivatives and contributes to its specific biological activities .

Properties

Molecular Formula

C9H11N5

Molecular Weight

189.22 g/mol

IUPAC Name

3-N-(2-methylphenyl)-1H-1,2,4-triazole-3,5-diamine

InChI

InChI=1S/C9H11N5/c1-6-4-2-3-5-7(6)11-9-12-8(10)13-14-9/h2-5H,1H3,(H4,10,11,12,13,14)

InChI Key

FTRDKGKGWGEUCP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC2=NNC(=N2)N

Origin of Product

United States

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